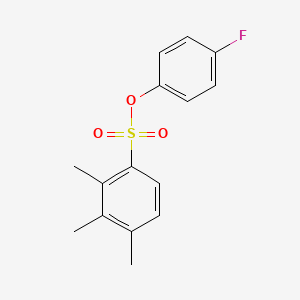
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate has been extensively studied for its potential applications in medicinal chemistry. It has been found to have inhibitory activity against several enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters and their inhibition can lead to increased levels of neurotransmitters in the brain, making 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the degradation of neurotransmitters such as acetylcholine, dopamine, and serotonin. Inhibition of these enzymes leads to increased levels of neurotransmitters in the brain, which can improve cognitive function and alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate has been found to have several biochemical and physiological effects. It has been shown to have inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In addition, it has been found to have antioxidant properties, which can protect against oxidative damage in the brain. These effects make 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a scaffold for the development of new drugs with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis method of 4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate involves the reaction of 4-fluoroaniline with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain the pure compound.
Propriétés
IUPAC Name |
(4-fluorophenyl) 2,3,4-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-10-4-9-15(12(3)11(10)2)20(17,18)19-14-7-5-13(16)6-8-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDAFKJSLJKEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 2,3,4-trimethylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

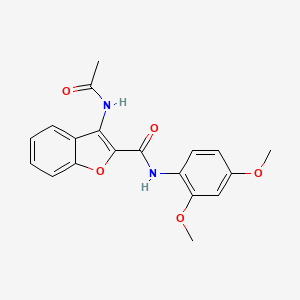
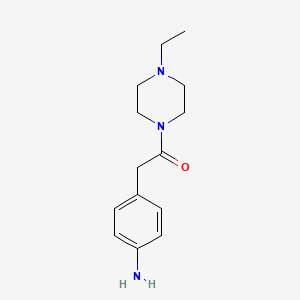
![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2909130.png)
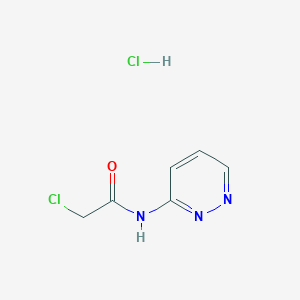
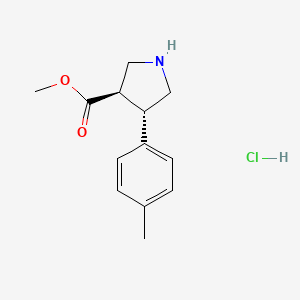
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2909133.png)
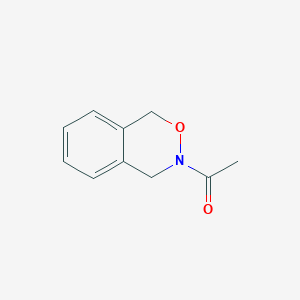
![((3R,5R,7R)-adamantan-1-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909137.png)
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)
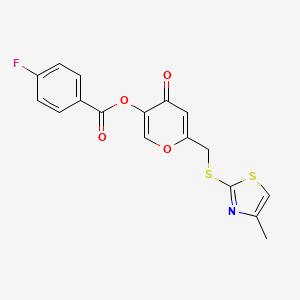
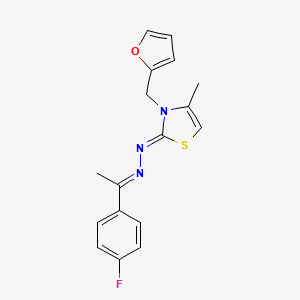
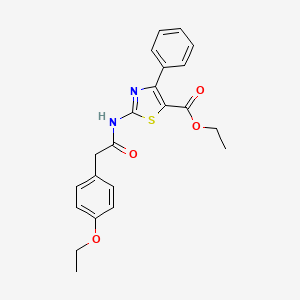
![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)